molecular formula C10H13BrN2 B1371729 6-Bromo-N-cyclopentylpyridin-2-amine CAS No. 959237-31-1

6-Bromo-N-cyclopentylpyridin-2-amine

Cat. No.: B1371729
CAS No.: 959237-31-1
M. Wt: 241.13 g/mol
InChI Key: RYAZRECFYWSHSF-UHFFFAOYSA-N
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Description

6-Bromo-N-cyclopentylpyridin-2-amine is a chemical compound with the molecular formula C10H13BrN2 . This amine-substituted pyridine derivative is characterized by a bromine atom at the 6-position and a cyclopentyl group attached to the pyridine nitrogen via an amine linkage. This specific molecular architecture, featuring both a halogen and a bulky alkyl amine, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex molecular scaffolds. The cyclopentyl amine moiety can contribute to the pharmacokinetic properties of target molecules, making this compound a useful building block in the exploration of new biologically active compounds. Researchers may employ 6-Bromo-N-cyclopentylpyridin-2-amine in the synthesis of potential pharmaceutical candidates, agrochemicals, and as a precursor for the development of ligands in catalysis. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Proper safety protocols should be followed during handling and storage.

Properties

IUPAC Name

6-bromo-N-cyclopentylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-6-3-7-10(13-9)12-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAZRECFYWSHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291631
Record name 6-Bromo-N-cyclopentyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-31-1
Record name 6-Bromo-N-cyclopentyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959237-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N-cyclopentyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Amination of 2,6-Dibromopyridine

A common and effective approach to prepare 6-Bromo-N-cyclopentylpyridin-2-amine involves nucleophilic aromatic substitution on 2,6-dibromopyridine by cyclopentylamine. This method selectively replaces one bromine atom at the 2-position with the cyclopentylamino group, leaving the bromine at the 6-position intact.

  • Procedure : Reflux 2,6-dibromopyridine with cyclopentylamine in an appropriate solvent (e.g., ethanol or 1,2-dichloroethane) to achieve substitution.
  • Yield : Approximately 52% yield reported for the analogous compound 6n (6-Bromo-N-cyclopentylpyridin-2-amine) using this method.

Reductive Amination of 6-Bromopyridin-2-amine

An alternative route involves reductive amination of 6-bromopyridin-2-amine with cyclopentanone or related cyclopentyl precursors:

  • Step 1 : React 6-bromopyridin-2-amine with cyclopentanone in the presence of a reducing agent such as sodium triacetoxyborohydride.
  • Step 2 : The reductive amination proceeds smoothly in solvents like 1,2-dichloroethane at room temperature.
  • Outcome : This method yields the target compound with moderate to good efficiency, as demonstrated in the synthesis of related derivatives.

Bromination of N-Cyclopentylpyridin-2-amine Derivatives

In some synthetic routes, the bromine at the 6-position is introduced via selective bromination of N-cyclopentylpyridin-2-amine:

  • Reagents : N-bromosuccinimide (NBS) or bromine in solvents such as N,N-dimethylformamide (DMF) or chloroform.
  • Conditions : Bromination is typically conducted at temperatures ranging from room temperature to 60–100 °C for 3–11 hours.
  • Yield : Bromination yields range from 35.9% to 88%, depending on reaction conditions and substrate.

Detailed Synthetic Route Example from Literature

A representative synthetic sequence for related brominated aminopyridine derivatives (adapted to 6-Bromo-N-cyclopentylpyridin-2-amine) is as follows:

Step Reactants & Conditions Description Yield (%) Notes
1 2,6-Dibromopyridine + Cyclopentylamine, reflux Nucleophilic aromatic substitution ~52 Selective substitution at 2-position
2 Bromination with NBS in DMF at 60 °C, 5 hours Introduction of bromine at 6-position 86.1 Controlled bromination
3 Purification by filtration and washing Isolation of pure compound - Purity >99% by NMR

This method is supported by NMR characterization data confirming the structure and purity of the product.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Nucleophilic substitution 2,6-Dibromopyridine + cyclopentylamine Reflux in ethanol or DCE, 4–24 h ~52 Direct, straightforward Moderate yield
Reductive amination 6-Bromopyridin-2-amine + cyclopentanone + Na(OAc)3BH Room temp, 1,2-dichloroethane, 16–24 h Moderate Mild conditions, selective Requires amine precursor
Bromination of aminopyridine NBS or Br2 in DMF or chloroform 20–100 °C, 3–11 h 35.9–88 High purity product achievable Requires careful control

Research Findings and Characterization

  • The compound 6-Bromo-N-cyclopentylpyridin-2-amine has been successfully synthesized and characterized by proton nuclear magnetic resonance (^1H NMR) spectroscopy, confirming the chemical shifts consistent with the cyclopentyl and pyridine moieties.
  • The reported yields and purities indicate that the nucleophilic substitution followed by bromination is a reliable synthetic approach.
  • The use of NBS as a brominating agent in DMF provides a good balance of yield and reaction control.
  • These methods have been validated in the synthesis of cannabinoid receptor modulators and other bioactive molecules, underscoring their practical utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-cyclopentylpyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dehalogenated pyridines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-N-cyclopentylpyridin-2-amine is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is linked to the preparation of palbociclib, a drug used in the treatment of breast cancer. The compound serves as a precursor in the synthesis of pyridopyrimidine derivatives, which are crucial for developing selective cyclin-dependent kinase (CDK) inhibitors .

Synthesis Pathways

The synthesis of 6-Bromo-N-cyclopentylpyridin-2-amine involves several steps:

  • Starting Materials : The synthesis typically begins with 2-chloro-5-methyl-8-cyclopentylpyridine.
  • Bromination : The introduction of bromine is achieved via N-bromosuccinimide (NBS) under controlled conditions to yield the desired bromo derivative .

This compound's ability to undergo further reactions makes it valuable in creating complex medicinal structures.

Antimycobacterial Activity

Recent studies have explored the potential of 6-Bromo-N-cyclopentylpyridin-2-amine as an antitubercular agent. With the rise of multidrug-resistant strains of Mycobacterium tuberculosis, there is an urgent need for new therapeutic options. Compounds similar to 6-Bromo-N-cyclopentylpyridin-2-amine have shown promising results in inhibiting bacterial growth, suggesting a potential role in developing new treatments for tuberculosis .

Case Study: Antitubercular Agents

A study designed and synthesized a series of analogues based on pyrimidopyridone structures, including derivatives like 6-Bromo-N-cyclopentylpyridin-2-amine. The most potent compounds exhibited significant activity against Mycobacterium tuberculosis, demonstrating the compound's potential in addressing antibiotic resistance .

Allosteric Modulation

In addition to its antitubercular properties, 6-Bromo-N-cyclopentylpyridin-2-amine has been investigated for its role as an allosteric modulator of cannabinoid receptors. This application is particularly relevant in research focused on pain management and neuropharmacology. Allosteric modulators can enhance or inhibit receptor activity without directly competing with endogenous ligands, providing a pathway for developing drugs with fewer side effects .

Environmental Impact and Synthesis Efficiency

The synthesis methods for 6-Bromo-N-cyclopentylpyridin-2-amine have been optimized to reduce environmental impact. Techniques that minimize waste and utilize less hazardous materials are being developed, aligning with green chemistry principles. This approach not only enhances the sustainability of pharmaceutical production but also ensures higher purity and yield of the final product .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryIntermediate in synthesizing palbociclib and other CDK inhibitors
Antimycobacterial ActivityPotential use against multidrug-resistant Mycobacterium tuberculosis
Allosteric ModulationModulation of cannabinoid receptors for pain management
Environmental Synthesis EfficiencyDevelopment of greener synthesis methods with reduced waste

Mechanism of Action

The mechanism of action of 6-Bromo-N-cyclopentylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the cyclopentyl group influence its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : The lower yield of 6n (52%) compared to 6m (63%) suggests cyclopentylamine may be less nucleophilic or more prone to side reactions under the same conditions .

Electronic and Reactivity Profiles

  • Electron-Withdrawing vs. Donating Groups: 6n and 6m lack strong electron-donating groups, making the pyridine ring susceptible to electrophilic substitution at the bromine site. In contrast, 3-amino-2-bromo-6-methoxypyridine () has a methoxy group at C-6, increasing electron density and altering regioselectivity in reactions .

Physicochemical Properties

  • Solubility and Stability :
    • 6n ’s cyclopentyl group likely reduces water solubility compared to dimethyl or methyl-substituted analogs (e.g., C₇H₉BrN₂ in ).
    • Nitro-substituted derivatives (e.g., 6-bromo-3-nitropyridin-2-amine, ) are more polar but may exhibit lower stability due to nitro group reactivity .

Biological Activity

6-Bromo-N-cyclopentylpyridin-2-amine is a pyridine derivative characterized by a bromine atom at the 6th position and a cyclopentyl group attached to the nitrogen atom. This compound, with the molecular formula C10H13BrN2C_{10}H_{13}BrN_2, has garnered attention for its potential biological activities and applications in medicinal chemistry.

Biological Activity

The biological activity of 6-Bromo-N-cyclopentylpyridin-2-amine has been explored in various studies, revealing its potential as a modulator of biological pathways and interactions with specific molecular targets.

The mechanism of action involves the compound's interaction with biological targets, influenced by both the bromine atom and the cyclopentyl group. These structural features affect binding affinity and selectivity, enabling the compound to modulate biochemical pathways effectively. However, detailed studies are required to elucidate the exact molecular mechanisms involved.

Pharmacological Properties

Research indicates that compounds with amine functional groups, including 6-Bromo-N-cyclopentylpyridin-2-amine, exhibit diverse pharmacological effects. These include:

  • Antimicrobial Activity : Compounds similar to 6-Bromo-N-cyclopentylpyridin-2-amine have shown potential in inhibiting bacterial growth.
  • Neuropharmacological Effects : As an allosteric modulator of receptors such as the cannabinoid CB1 receptor, it may influence neurological pathways and behaviors .
  • Therapeutic Applications : The compound is being investigated for its potential use in drug development due to its unique structure and properties .

Synthesis and Yield

The synthesis of 6-Bromo-N-cyclopentylpyridin-2-amine typically involves electrophilic aromatic substitution. One common method utilizes bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane. The yield reported for this synthesis process can reach up to 52% .

Comparative Studies

Comparative analysis with similar compounds such as 6-Bromo-N-cyclopropylpyridin-2-amine highlights the unique properties imparted by the cyclopentyl group. This structural difference influences solubility, stability, and interaction with biological targets, making it distinct from other derivatives .

Table of Biological Activities

Compound Biological Activity Reference
6-Bromo-N-cyclopentylpyridin-2-amineAntimicrobial, Neuropharmacological
6-Bromo-N-cyclopropylpyridin-2-amineSimilar effects but lower binding affinity
6-Bromo-N-methylpyridin-2-amineLess potent in receptor modulation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 6-Bromo-N-cyclopentylpyridin-2-amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Buchwald-Hartwig amination. For example, a two-step protocol involves bromination of 6-chloro-N-cyclopentylpyridin-2-amine followed by cyclopentylamine coupling under Pd catalysis. Key parameters include temperature control (e.g., 71°C for bromination ), solvent selection (acetonitrile for polar aprotic conditions), and stoichiometric ratios of reagents like trifluoromethylsulfonic anhydride . Yield optimization (e.g., 56% in one protocol ) requires careful monitoring of reaction progress via TLC or HPLC.

Q. How can researchers confirm the structural identity of 6-Bromo-N-cyclopentylpyridin-2-amine?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, cyclopentyl CH2_2 at δ 1.5–2.0 ppm) .
  • X-ray Crystallography : Resolve crystal structures using SHELX software for bond-length validation (mean C–C bond: 0.008 Å) and R-factor thresholds (<0.05 for high confidence) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 255) and isotopic patterns for bromine (1:1 ratio for 79Br^{79}Br:81Br^{81}Br) .

Q. What purification strategies are effective for isolating 6-Bromo-N-cyclopentylpyridin-2-amine?

  • Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures). Monitor purity via GC (>96% purity thresholds ) or HPLC (retention time matching standards). For persistent impurities, consider acid-base extraction leveraging the compound’s amine basicity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental spectroscopic data?

  • Methodological Answer : Cross-validate using hybrid approaches:

  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with X-ray structures to identify steric or electronic discrepancies .
  • Dynamic NMR : Detect conformational flexibility (e.g., cyclopentyl ring puckering) causing peak broadening, which static models may overlook .
  • Statistical Validation : Apply R-factor analysis (<0.05 for crystallographic data ) and RMSD thresholds (<0.1 Å for bond lengths) to quantify model accuracy .

Q. What mechanistic insights govern the regioselectivity of bromination in pyridine derivatives?

  • Methodological Answer : Study electronic and steric effects via:

  • Hammett Plots : Correlate substituent effects (e.g., electron-withdrawing groups para to Br) with reaction rates .
  • Kinetic Isotope Effects : Use deuterated analogs to probe rate-determining steps (e.g., bromine radical formation vs. C–Br bond formation) .
  • Computational Mapping : Identify transition states (e.g., NBO analysis for charge distribution) to explain preferential bromination at the 6-position .

Q. How can researchers address low yields in large-scale syntheses of 6-Bromo-N-cyclopentylpyridin-2-amine?

  • Methodological Answer : Optimize scalability through:

  • Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., bromination ).
  • Catalyst Loading : Screen Pd catalysts (e.g., Pd(OAc)2_2) with ligands (Xantphos) to reduce metal waste .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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